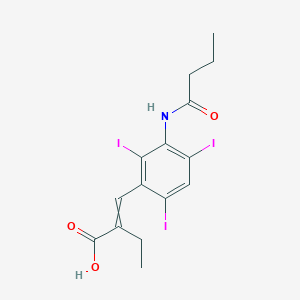
Bunamiodyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthetic route for Bunamiodyl involves the reaction of 3-butyramido-3,4,6-triiodophenylmethylene with butyric acid . The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction. Industrial production methods would likely involve scaling up this synthetic route to produce this compound in larger quantities, ensuring the purity and consistency of the final product.
化学反応の分析
Bunamiodyl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of carboxylic acids, while reduction could lead to the formation of alcohols.
科学的研究の応用
Bunamiodyl has been used in various scientific research applications, including:
作用機序
The mechanism of action of Bunamiodyl involves its ability to enhance the radiographic visualization of the gallbladder. This is achieved by the compound’s high iodine content, which provides contrast in radiographic images . The molecular targets and pathways involved in this process are related to the compound’s interaction with the tissues of the gallbladder and its ability to absorb X-rays.
類似化合物との比較
Bunamiodyl can be compared with other similar compounds used as cholecystographic agents, such as:
Iopanoic acid: Another cholecystographic agent used for similar diagnostic purposes.
Calcium iopadate: A compound used as an oral contrast medium for cholecystography.
This compound is unique due to its specific chemical structure and properties, which provide certain advantages in terms of image quality and patient tolerance .
特性
分子式 |
C15H16I3NO3 |
|---|---|
分子量 |
639.01 g/mol |
IUPAC名 |
2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methylidene]butanoic acid |
InChI |
InChI=1S/C15H16I3NO3/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22/h6-7H,3-5H2,1-2H3,(H,19,20)(H,21,22) |
InChIキー |
CWRBDUIQDIHWJZ-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)O)I)I |
同義語 |
uniodyl buniodyl sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















